4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (DFBA) is an organic compound belonging to the class of spiro compounds. It has a wide range of applications in the scientific and medical fields, such as in the synthesis of drugs, in the study of enzyme inhibition, and in the study of protein-protein interactions. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. DFBA is a fluorinated analogue of the more common 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (OABA) and has been used in many different scientific and medical studies.
Scientific Research Applications
4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been used in a variety of scientific and medical studies. It has been used in the synthesis of drugs, in the study of enzyme inhibition, and in the study of protein-protein interactions. It has also been used in the synthesis of other compounds, such as fluorinated analogues of OABA. 4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has also been used in the study of membrane proteins, as well as in the study of the structure and function of proteins.
Mechanism of Action
4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is an organic compound belonging to the class of spiro compounds. It has a wide range of applications in the scientific and medical fields, such as in the synthesis of drugs, in the study of enzyme inhibition, and in the study of protein-protein interactions. It is believed that the mechanism of action of 4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is based on its ability to interact with the active site of enzymes, thus inhibiting their activity. It is also believed that 4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can interact with the membrane of cells, thus altering the cell's permeability.
Biochemical and Physiological Effects
4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as lipases, proteases, and phosphatases. It has also been found to inhibit the growth of bacteria and fungi, as well as to reduce inflammation. In addition, 4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been found to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α.
Advantages and Limitations for Lab Experiments
4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. It is also a stable compound, with a long shelf life. However, 4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid also has some limitations. It has a low solubility in water, which can make it difficult to use in certain experiments. In addition, it is a relatively toxic compound and should be handled with care.
Future Directions
There are a number of potential future directions for the use of 4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. One potential direction is the development of new drugs based on 4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid. Another potential direction is the use of 4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the study of enzyme inhibition and protein-protein interactions. In addition, 4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could be used in the study of membrane proteins and the structure and function of proteins. Finally, 4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could be used in the development of new drugs for the treatment of various diseases, such as cancer and autoimmune disorders.
Synthesis Methods
4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can be synthesized in two different ways. The first method involves the reaction of 2,5-difluorobenzoyl chloride with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the presence of a base. The second method involves the reaction of 2,5-difluorobenzoyl chloride with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid in the presence of a catalyst. The reaction yields a mixture of the desired product and by-products, which can be separated by column chromatography.
properties
IUPAC Name |
4-(2,5-difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO4/c17-10-4-5-12(18)11(8-10)14(20)19-13(15(21)22)9-23-16(19)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMZRVMQFFQGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
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